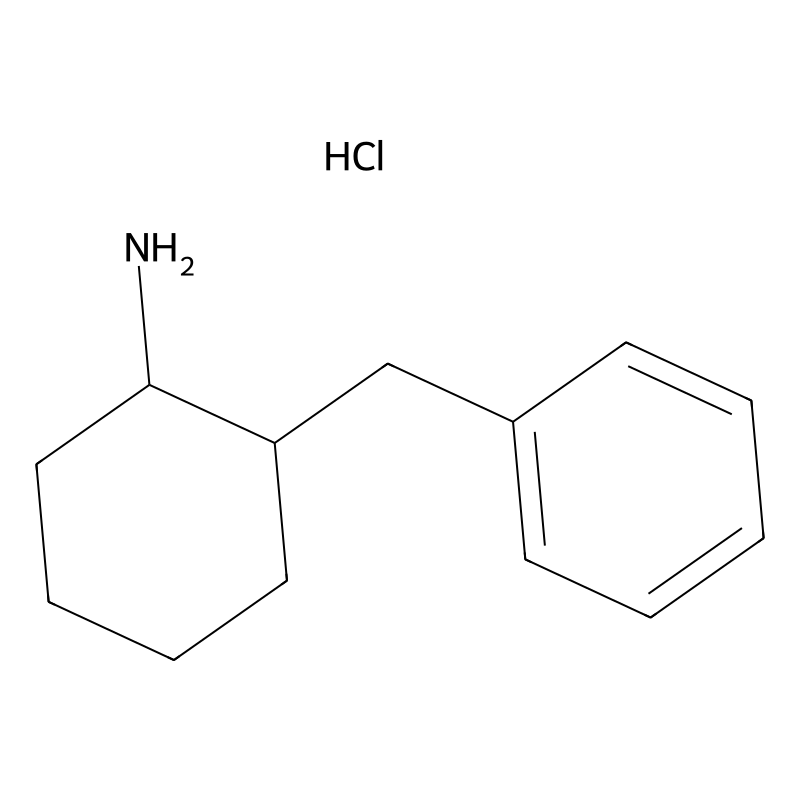2-Benzyl-cyclohexylamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis
-Benzyl-cyclohexylamine hydrochloride is a chemical compound that can be synthesized from various starting materials. The specific method used in research will depend on the desired properties of the final product. Here is an example of a published scientific article describing a method for its synthesis:
- "N-Alkylation of 2-Aminocyclohexanol with Benzyl Chloride under Biphasic Conditions and Catalysis by Ionic Liquids" )
Potential Applications
Research into 2-benzyl-cyclohexylamine hydrochloride is ongoing, and it has potential applications in various scientific fields, including:
- Organic chemistry: As a building block for the synthesis of more complex molecules.
- Material science: As a component in the development of new materials with specific properties.
- Medicinal chemistry: For investigating its potential therapeutic effects or as a tool for studying biological processes.
2-Benzyl-cyclohexylamine hydrochloride is an organic compound characterized by its molecular formula and a molecular weight of approximately 225.76 g/mol. This compound features a cyclohexylamine structure with a benzyl substituent, which enhances its chemical properties and biological activity. The hydrochloride salt form is commonly utilized in various biochemical applications, particularly in proteomics research, due to its stability and solubility in water .
- There is currently no widely available information on the specific mechanism of action of BCCH in biological systems.
- Further research is needed to understand its potential interactions with biomolecules.
- Alkylation Reactions: The amine group can react with alkyl halides to form N-alkyl derivatives.
- Acylation Reactions: It can react with acyl chlorides to form amides, which are important in synthesizing pharmaceuticals.
- Reductive Amination: This compound can be synthesized through reductive amination processes involving cyclohexanone and benzylamine, leading to the formation of secondary amines .
The biological activity of 2-benzyl-cyclohexylamine hydrochloride is significant, especially in the context of neuropharmacology. Compounds with similar structures have been studied for their potential as:
- Anti-emetic Agents: Similar to benzylamine derivatives, this compound may exhibit properties that help alleviate nausea and vomiting.
- CNS Stimulants: Some studies suggest that compounds with cyclohexylamine structures can influence neurotransmitter systems, potentially affecting mood and cognition .
The synthesis of 2-benzyl-cyclohexylamine hydrochloride can be achieved through various methods:
- Reductive Amination: This involves the reaction of cyclohexanone with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
- Direct Alkylation: Cyclohexylamine can be alkylated using benzyl chloride under basic conditions, followed by treatment with hydrochloric acid to obtain the hydrochloride salt.
- Catalytic Hydrogenation: The compound can also be synthesized via catalytic hydrogenation of the corresponding imine or nitrile derivatives .
2-Benzyl-cyclohexylamine hydrochloride has several applications:
- Research Tool: It is primarily used in biochemical research, especially in studies related to proteomics and drug development.
- Pharmaceutical Intermediate: The compound serves as an intermediate in synthesizing various pharmaceuticals, including anti-emetic drugs.
- Chemical Synthesis: It is utilized in organic synthesis for creating more complex molecules due to its reactive amine group .
Several compounds share structural similarities with 2-benzyl-cyclohexylamine hydrochloride. Here are a few notable ones:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzylamine | Primary amine | Common precursor in organic synthesis |
| Cyclohexylamine | Secondary amine | Used in industrial applications |
| N-Benzylcyclohexylamine | Tertiary amine | Exhibits distinct pharmacological properties |
| 1-Phenylethylamine | Chiral derivative | Known for its enantiomers affecting biological activity |
Uniqueness
2-Benzyl-cyclohexylamine hydrochloride stands out due to its specific combination of a cyclohexane ring and a benzene substituent, which may enhance its lipophilicity and ability to cross biological membranes compared to simpler amines like benzylamine or cyclohexylamine. This structural uniqueness could contribute to its distinct biological activities and applications in research settings .








